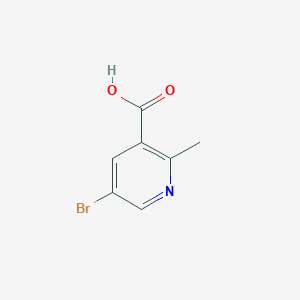

Acide 5-bromo-2-méthylnicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methylnicotinic acid is a compound that is part of the broader family of brominated nicotinic acids. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of the bromine atom in the pyridine ring makes these compounds versatile for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated nicotinic acids has been explored in various studies. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, yielding 6-aminonicotinic acid with high selectivity . Another study reported the large-scale preparation of 5-bromo-2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine . These methods highlight the advancements in synthesizing brominated nicotinic acids with improved safety and efficiency.

Molecular Structure Analysis

The molecular structure of brominated nicotinic acid derivatives has been characterized using various analytical techniques. For example, the crystal structure of a 5-bromonicotinic acid derivative was determined, revealing a trans configuration around the C=N double bond and intermolecular hydrogen bonding forming layers in the crystal . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Brominated nicotinic acids undergo various chemical reactions due to the presence of reactive sites in the molecule. The bromine atom is a good leaving group, which allows for substitution reactions. For instance, the synthesis of a pharmaceutical intermediate involved a palladium-catalyzed cyanation/reduction sequence, demonstrating the reactivity of the brominated pyridine ring . Additionally, the preparation of a key intermediate for rupatadine started from 5-methylnicotinic acid, showcasing the utility of these compounds in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nicotinic acids are influenced by their molecular structure. The presence of substituents like bromine and methyl groups affects properties such as solubility, melting point, and reactivity. The electrosynthesis of 6-aminonicotinic acid at silver cathodes under mild conditions indicates that the electrochemical properties of these compounds can be exploited for their synthesis . Furthermore, the antibacterial activity of a 5-bromonicotinic acid derivative suggests potential biological applications .

Applications De Recherche Scientifique

Mise à l’échelle du processus industriel

Il a été utilisé dans la mise à l’échelle du processus industriel de l’acide 5-bromo-2-chloro-4-(méthoxycarbonyl) benzoïque . Il s’agit d’un intermédiaire clé dans la fabrication d’inhibiteurs thérapeutiques du SGLT2 .

Recherche et utilisation expérimentale

« Acide 5-bromo-2-méthylnicotinique » est proposé pour une utilisation expérimentale et de recherche . Il fournit une plateforme pour que les chercheurs explorent ses applications potentielles et comprennent ses propriétés .

Synthèse d’hétérocycles halogénés

Ce composé est utilisé dans la synthèse d’hétérocycles halogénés . Ces hétérocycles ont des applications diverses en chimie médicinale et en conception de médicaments .

Synthèse d’autres composés bromés

« this compound » peut être utilisé comme matière première pour la synthèse d’autres composés bromés . Ces composés ont diverses applications en synthèse organique .

Orientations Futures

Mécanisme D'action

Target of Action

5-Bromo-2-methylnicotinic acid is a derivative of niacin, also known as vitamin B3 . Niacin is a crucial component of the coenzymes NAD and NADP, which play vital roles in cellular metabolism . Therefore, the primary targets of 5-Bromo-2-methylnicotinic acid are likely to be the same enzymes and biochemical pathways that interact with niacin and its coenzymes .

Mode of Action

Given its structural similarity to niacin, it may interact with the same targets . Niacin and its coenzymes are involved in numerous redox reactions in the body, acting as electron donors or acceptors . Therefore, 5-Bromo-2-methylnicotinic acid may influence these reactions, potentially modulating metabolic processes .

Biochemical Pathways

Niacin is involved in various biochemical pathways, including the metabolism of carbohydrates, fats, and proteins . It plays a role in the production of ATP, DNA repair, cell signaling, and the production of steroid hormones . As a derivative of niacin, 5-Bromo-2-methylnicotinic acid may affect these same pathways .

Pharmacokinetics

Niacin is known to be well-absorbed in the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine

Result of Action

Given its similarity to niacin, it may have similar effects, such as influencing metabolic processes and potentially having a role in cell signaling and dna repair .

Propriétés

IUPAC Name |

5-bromo-2-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKYARFQYAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593632 |

Source

|

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351003-02-6 |

Source

|

| Record name | 5-Bromo-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)